molecular formula C12H8N2O4 B11867734 [2,4'-Bipyridine]-3',5-dicarboxylic acid

[2,4'-Bipyridine]-3',5-dicarboxylic acid

Katalognummer: B11867734
Molekulargewicht: 244.20 g/mol
InChI-Schlüssel: OEONEEUUXCDPQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2,4’-Bipyridine]-3’,5-dicarboxylic acid is an organic compound that belongs to the bipyridine family. Bipyridines are a group of compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of carboxylic acid groups at the 3’ and 5’ positions of the 2,4’-bipyridine structure. It is a colorless solid that is soluble in organic solvents and slightly soluble in water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2,4’-Bipyridine]-3’,5-dicarboxylic acid can be achieved through various methods. One common approach involves the decarboxylative cross-coupling of pyridine derivatives with aryl bromides. This reaction is typically catalyzed by nickel chloride (NiCl₂·6H₂O) without the need for external ligands . Another method involves the use of platinum and palladium catalysts in a high-pressure reaction with isopropyl acetates .

Industrial Production Methods

Industrial production of [2,4’-Bipyridine]-3’,5-dicarboxylic acid often involves large-scale catalytic processes. These processes are designed to maximize yield and minimize the use of hazardous reagents. The use of homogeneous catalytic systems, such as those involving nickel or palladium, is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

[2,4’-Bipyridine]-3’,5-dicarboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include bipyridinium salts, reduced bipyridine derivatives, and various substituted bipyridines .

Wirkmechanismus

The mechanism of action of [2,4’-Bipyridine]-3’,5-dicarboxylic acid involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, leading to various catalytic and biological effects. The compound can also interact with biological molecules through hydrogen bonding and other non-covalent interactions, influencing biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[2,4’-Bipyridine]-3’,5-dicarboxylic acid is unique due to its specific substitution pattern, which allows for distinct coordination and reactivity properties compared to other bipyridine isomers. Its carboxylic acid groups provide additional sites for functionalization, making it a versatile compound in various chemical and biological applications .

Eigenschaften

Molekularformel

C12H8N2O4

Molekulargewicht

244.20 g/mol

IUPAC-Name

6-(3-carboxypyridin-4-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H8N2O4/c15-11(16)7-1-2-10(14-5-7)8-3-4-13-6-9(8)12(17)18/h1-6H,(H,15,16)(H,17,18)

InChI-Schlüssel

OEONEEUUXCDPQC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1C(=O)O)C2=C(C=NC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.